N-(cyclopropylmethyl)-2-(3,4-dimethoxyphenyl)ethan-1-amine
Description
N-(cyclopropylmethyl)-2-(3,4-dimethoxyphenyl)ethan-1-amine is an organic compound characterized by the presence of a cyclopropylmethyl group attached to an amine, along with a 3,4-dimethoxyphenyl group
Properties
IUPAC Name |
N-(cyclopropylmethyl)-2-(3,4-dimethoxyphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-16-13-6-5-11(9-14(13)17-2)7-8-15-10-12-3-4-12/h5-6,9,12,15H,3-4,7-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIAOCYKCKJJEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2CC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-2-(3,4-dimethoxyphenyl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-dimethoxyphenylacetic acid.
Formation of Intermediate: The acid is then converted to its corresponding acid chloride using thionyl chloride.
Amidation: The acid chloride is reacted with cyclopropylmethylamine to form the desired amide.
Reduction: The amide is reduced to the amine using a reducing agent such as lithium aluminum hydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-2-(3,4-dimethoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(cyclopropylmethyl)-2-(3,4-dimethoxyphenyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-2-(3,4-dimethoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(cyclopropylmethyl)-2-(3,4-dimethoxyphenyl)ethan-1-amine hydrochloride
- This compound acetate
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both cyclopropylmethyl and 3,4-dimethoxyphenyl groups
Biological Activity
N-(cyclopropylmethyl)-2-(3,4-dimethoxyphenyl)ethan-1-amine, also known by its CAS number 56100-68-6, is an organic compound that has garnered attention for its potential biological activities. The compound features a cyclopropylmethyl group and a 3,4-dimethoxyphenyl moiety, which contribute to its unique pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C14H21NO2
- Molecular Weight : 235.33 g/mol
- CAS Number : 56100-68-6
The biological activity of this compound is primarily attributed to its interactions with various molecular targets in biological systems. It has been shown to modulate enzyme activity and receptor interactions, which can lead to significant pharmacological effects.
Interaction with Receptors
Research indicates that this compound may interact with neurotransmitter receptors and ion channels, particularly those involved in neuronal excitability. For instance, it has been reported to act as a KCNQ2 opener, which reduces neuronal hyperexcitability in rat hippocampal slices . This suggests potential applications in treating neurological disorders characterized by excessive neuronal firing.
Anti-inflammatory and Analgesic Properties
This compound has also been investigated for its anti-inflammatory and analgesic properties. The presence of the 3,4-dimethoxyphenyl group is thought to enhance its efficacy in inhibiting inflammatory pathways. Preliminary studies suggest that it may exhibit lower cytotoxicity compared to other compounds with similar activities, making it a candidate for further drug development .
In Vitro Studies
A study on related compounds demonstrated significant inhibition of inflammatory mediators, suggesting that this compound could possess similar effects. The compound's ability to modulate phosphodiesterase activity was highlighted as a potential mechanism for its anti-inflammatory effects .
Pharmacological Evaluations
Pharmacological evaluations have shown that compounds with structural similarities exhibit potent activity against various targets. For example:
| Compound | Target | Activity |
|---|---|---|
| CGP 28238 | Rat adjuvant arthritis | ED40 = 0.05 mg/kg |
| (±)-(4bS,8aR,10aS)-10a-ethynyl | Glioma cells | Induces cell death |
These findings suggest that this compound may also exhibit similar pharmacological profiles.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(cyclopropylmethyl)-2-(3-methoxyphenyl)ethan-1-amine | Lacks one methoxy group | Reduced potency |
| N-(cyclopropylmethyl)-2-(4-fluorophenyl)ethan-1-amine | Fluorine substitution | Enhanced receptor affinity |
The presence of both methoxy groups in the target compound appears to enhance its biological activity compared to analogs lacking these features.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
